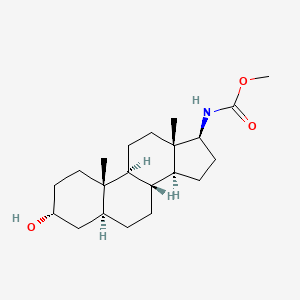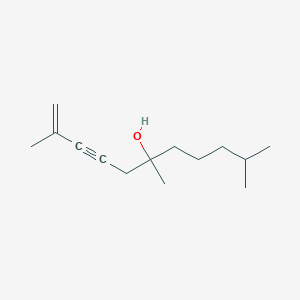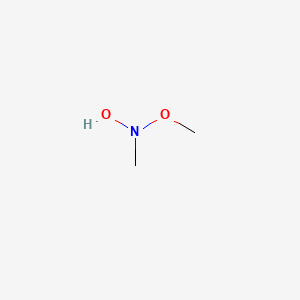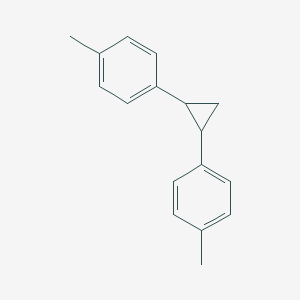![molecular formula C21H20NOP B14301361 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one CAS No. 114196-60-0](/img/structure/B14301361.png)
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one is a chemical compound with the molecular formula C21H19OP It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a propan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures .
Applications De Recherche Scientifique
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with other molecules through its reactive phosphorus center .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one include:
1-Triphenylphosphoranylidene-2-propanone: Shares a similar structure but differs in the position of the phosphoranylidene group.
(2-Oxopropylidene)triphenylphosphorane: Another related compound with a similar phosphorus-containing group.
Uniqueness
What sets this compound apart is its specific arrangement of the triphenylphosphoranylidene group and the propan-2-one backbone. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
114196-60-0 |
|---|---|
Formule moléculaire |
C21H20NOP |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
1-[(triphenyl-λ5-phosphanylidene)amino]propan-2-one |
InChI |
InChI=1S/C21H20NOP/c1-18(23)17-22-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17H2,1H3 |
Clé InChI |
PPCBEQYCCWUFMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)




![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)



